molecular formula C15H17N3O2 B5606649 4-anilino-N'-(2-furylmethylene)butanohydrazide

4-anilino-N'-(2-furylmethylene)butanohydrazide

Cat. No. B5606649
M. Wt: 271.31 g/mol
InChI Key: KCLSXGHFZWEXGC-SFQUDFHCSA-N
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Description

"4-anilino-N'-(2-furylmethylene)butanohydrazide" is a compound of interest in the field of organic chemistry due to its potential applications in various domains such as material science, catalysis, and as intermediates in organic synthesis. The compound is part of a broader class of chemicals known for their ability to form complex structures and exhibit unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves conventional and sonochemical methods, characterized by spectral analyses like FT-IR, and X-ray crystallography to determine their structure. These methods provide insights into the supramolecular architecture of the synthesized compounds, influenced by weak intermolecular interactions (Hajiashrafi, Morsali, & Kubicki, 2015).

Molecular Structure Analysis

Crystal structure analysis reveals details about the molecular geometry, including bond angles and distances, contributing to understanding the compound's reactivity and stability. For instance, the study of coordination polymers provides information on the crystal packing and supramolecular features, emphasizing the role of hydrogen bonding and π interactions (Hajiashrafi, Morsali, & Kubicki, 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is often explored through their participation in coordination polymers and their ability to form nano-supramolecular assemblies. These properties are crucial for the development of new materials and catalysts.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystallinity, are essential for determining a compound's suitability for specific applications. Analytical techniques like DFT calculations, NMR, and IR spectroscopy support these studies by providing detailed insights into the compounds' structural and electronic characteristics (Atalay, Celik, Ünver, Sancak, & Kaygusuz, 2019).

properties

IUPAC Name

4-anilino-N-[(E)-furan-2-ylmethylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(18-17-12-14-8-5-11-20-14)9-4-10-16-13-6-2-1-3-7-13/h1-3,5-8,11-12,16H,4,9-10H2,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLSXGHFZWEXGC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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